Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as amino, chlorophenyl, dimethoxyphenyl, and carboxylate, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The purification process may involve recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-amino-1-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of chemical properties that can be leveraged in various applications.
Biological Activity
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C24H22ClN3O3
- Molecular Weight : 435.9 g/mol
This structure features a quinoline backbone substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds similar to ethyl 2-amino derivatives exhibit anticancer properties by disrupting microtubule formation and inducing apoptosis in cancer cells. The mechanism often involves:
- Microtubule Destabilization : Compounds may interfere with the assembly of tubulin into microtubules, leading to cell cycle arrest in the mitotic phase.
- Caspase Activation : Induction of apoptosis through caspase pathway activation has been observed in several studies.
Anticancer Activity
In vitro studies have demonstrated that ethyl 2-amino derivatives possess potent cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Some derivatives have shown IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .
- Xenograft Studies : In vivo studies using nude mice have indicated a significant reduction in tumor size upon treatment with these compounds .
Other Pharmacological Effects
Besides anticancer activity, preliminary studies suggest potential effects on other biological systems:
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Some compounds show inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .
Case Studies
- Study on Microtubule Disruption :
- Xenograft Tumor Reduction :
Data Summary
Properties
Molecular Formula |
C28H31ClN2O5 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31ClN2O5/c1-6-36-27(33)25-23(16-7-12-21(34-4)22(13-16)35-5)24-19(14-28(2,3)15-20(24)32)31(26(25)30)18-10-8-17(29)9-11-18/h7-13,23H,6,14-15,30H2,1-5H3 |
InChI Key |
RPZBDNMWWJRPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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